Ethyl 2-[2,5-bis(benzenesulfonamido)phenyl]-3-oxobutanoate
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Overview
Description
Ethyl 2-[2,5-bis(benzenesulfonamido)phenyl]-3-oxobutanoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes benzenesulfonamido groups, which are known for their biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2,5-bis(benzenesulfonamido)phenyl]-3-oxobutanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,5-diaminobenzenesulfonamide with ethyl acetoacetate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2,5-bis(benzenesulfonamido)phenyl]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The benzenesulfonamido groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 2-[2,5-bis(benzenesulfonamido)phenyl]-3-oxobutanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[2,5-bis(benzenesulfonamido)phenyl]-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The benzenesulfonamido groups are known to bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-[2,5-bis(benzenesulfonamido)phenyl]-3-oxobutanoate can be compared with other similar compounds, such as:
Ethyl 2-[2,5-bis(benzenesulfonamido)phenyl]-3-oxopentanoate: Similar structure but with a different alkyl chain length.
This compound derivatives: Various derivatives with modifications to the benzenesulfonamido groups or the ethyl ester moiety.
Properties
IUPAC Name |
ethyl 2-[2,5-bis(benzenesulfonamido)phenyl]-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O7S2/c1-3-33-24(28)23(17(2)27)21-16-18(25-34(29,30)19-10-6-4-7-11-19)14-15-22(21)26-35(31,32)20-12-8-5-9-13-20/h4-16,23,25-26H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZUOLGNORBJBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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